Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
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Overview
Description
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex organic compound that belongs to the quinoline family. Quinolines are aromatic compounds characterized by a benzene ring fused with a pyridine ring. This particular compound is notable for its unique structure, which includes a chloro group and an indole moiety with a methoxyethoxy substituent. Quinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Scientific Research Applications
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline
- 3-chloroquinoline
- 5-chloroquinoline
Uniqueness
What sets quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
616882-48-5 |
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Molecular Formula |
C20H17ClN2O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C20H17ClN2O2/c1-24-8-9-25-15-6-7-18-14(10-15)12-19(22-18)16-11-13-4-2-3-5-17(13)23-20(16)21/h2-7,10-12,22H,8-9H2,1H3 |
InChI Key |
PGKBHQZPZCXHDW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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